1-(2,4-Difluorophenyl)ethanamine

Beschreibung

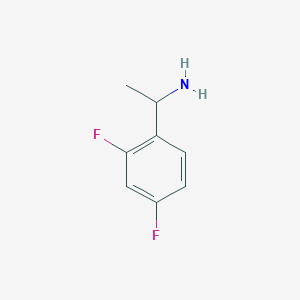

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPKWFKAYDHOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407263 | |

| Record name | 1-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603951-43-5 | |

| Record name | 1-(2,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization of 1 2,4 Difluorophenyl Ethanamine

N-Alkylation Reactions of the Amine Moiety

The nitrogen atom in 1-(2,4-difluorophenyl)ethanamine possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. This reaction class is fundamental for synthesizing more complex secondary and tertiary amines.

Two primary pathways are considered for the N-alkylation of primary amines like this compound: direct alkylation and reductive amination.

Direct Alkylation: This pathway involves the reaction of the amine with an alkyl halide in a nucleophilic substitution (SN2) reaction. The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an ammonium (B1175870) salt. A base is then required to deprotonate the nitrogen, yielding the secondary amine. masterorganicchemistry.com However, this method is often difficult to control. The secondary amine product is typically more nucleophilic than the starting primary amine due to the electron-donating nature of the newly added alkyl group. masterorganicchemistry.com This increased nucleophilicity promotes a second alkylation, leading to the formation of a tertiary amine, and potentially a third alkylation to form a quaternary ammonium salt. libretexts.orglibretexts.org This results in a mixture of products that can be challenging to separate. masterorganicchemistry.commasterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for synthesizing secondary and tertiary amines is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, often one-pot, process first involves the condensation of the primary amine with an aldehyde or a ketone. libretexts.orgyoutube.com This reaction, typically catalyzed by mild acid, forms an imine (or Schiff base) intermediate through the loss of a water molecule. masterorganicchemistry.comyoutube.com The key to the selectivity of reductive amination is the subsequent reduction step. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is used. masterorganicchemistry.comorganicchemistrytutor.com These reagents are capable of selectively reducing the protonated iminium ion intermediate much faster than they reduce the starting carbonyl compound, thus preventing side reactions and avoiding over-alkylation. masterorganicchemistry.comorganicchemistrytutor.com

The synthesis of specific secondary and tertiary amine derivatives of this compound is most effectively achieved via reductive amination. By choosing the appropriate aldehyde or ketone, a wide variety of substituents can be introduced onto the nitrogen atom.

For example, reacting this compound with a simple aldehyde like formaldehyde (B43269) would, after reduction, yield the N-methylated secondary amine. Using a ketone such as acetone (B3395972) would result in an N-isopropyl secondary amine. To synthesize a tertiary amine, the resulting secondary amine can be subjected to a second reductive amination with a different carbonyl compound. masterorganicchemistry.com

The table below illustrates the synthesis of various secondary amine derivatives of this compound through reductive amination.

| Carbonyl Reactant | Product after Reductive Amination | Amine Class |

| Formaldehyde | N-Methyl-1-(2,4-difluorophenyl)ethanamine | Secondary |

| Acetaldehyde | N-Ethyl-1-(2,4-difluorophenyl)ethanamine | Secondary |

| Acetone | N-Isopropyl-1-(2,4-difluorophenyl)ethanamine | Secondary |

| Cyclohexanone | N-Cyclohexyl-1-(2,4-difluorophenyl)ethanamine | Secondary |

| Benzaldehyde | N-Benzyl-1-(2,4-difluorophenyl)ethanamine | Secondary |

Formation of Imines and Nitriles from this compound

Imine Formation: As a primary amine, this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comwikipedia.org This condensation reaction is reversible and catalyzed by acid. masterorganicchemistry.comlibretexts.org The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon. youtube.com A series of proton transfers follows, leading to a carbinolamine intermediate. Subsequent protonation of the hydroxyl group by the acid catalyst turns it into a good leaving group (water), which is eliminated to form a resonance-stabilized iminium ion. masterorganicchemistry.com Deprotonation of the nitrogen yields the final, neutral imine product. libretexts.org The reaction is often driven to completion by removing the water formed, for instance, by azeotropic distillation. wikipedia.org

Nitrile Formation: The conversion of a primary amine such as this compound to its corresponding nitrile, 1-(2,4-difluorophenyl)acetonitrile, is an oxidative process. This transformation is not typically achieved in a single, direct step but through modern oxidative methods. One approach involves the use of an oxidant like trichloroisocyanuric acid (TCCA) in aqueous ammonia. organic-chemistry.org This method has proven effective for converting various primary amines into nitriles. organic-chemistry.org Another method utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), also in aqueous ammonia, to achieve the same transformation. organic-chemistry.org More advanced, catalyst-driven systems can also achieve this conversion. For instance, ruthenium-based catalysts facilitate the oxidant-free dehydrogenation of primary amines to nitriles, releasing hydrogen gas as the only byproduct. acs.org These methods generally proceed via an imine intermediate which is then further oxidized or dehydrogenated to the stable nitrile functional group.

Exploration of Other Functional Group Transformations

Beyond N-alkylation and imine formation, the primary amine moiety of this compound allows for other significant functional group transformations.

Acylation: The amine reacts readily with acylating agents like acid chlorides or acid anhydrides in the presence of a base to form N-acyl derivatives, which are amides. For example, reaction with acetyl chloride would yield N-[1-(2,4-difluorophenyl)ethyl]acetamide. This is a robust and common reaction for primary amines.

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields the corresponding sulfonamide. This transformation is often used in medicinal chemistry and for creating protecting groups.

C-N Bond Cleavage: Under specific catalytic conditions, benzylic amines can undergo oxidative C-N bond cleavage. Photoredox catalysis, for example, can drive the cleavage of N,N-dibenzylanilines to form secondary amides, showcasing a more advanced transformation pathway for related structures. organic-chemistry.org

Stereochemical Stability and Epimerization Studies

This compound is a chiral compound, with the stereocenter located at the benzylic carbon atom bonded to the amine group. The stability of this stereocenter is crucial, as its inversion (epimerization) would lead to the formation of its enantiomer, potentially altering its biological properties. mdpi.com

Epimerization is the process of converting one epimer into its chiral partner. mdpi.com In the context of this compound, this would involve the inversion of the single stereocenter. The mechanism for this process typically requires the removal of the proton on the stereogenic carbon (the α-hydrogen) by a base. This deprotonation would form a planar, resonance-stabilized carbanion. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both enantiomers (racemization).

The acidity of this α-hydrogen is influenced by the adjacent phenyl ring. The electron-withdrawing fluorine atoms on the ring may increase the acidity of this proton, potentially making the compound more susceptible to base-catalyzed epimerization. Studies on the closely related 1-phenylethylamine (B125046) have shown that the formation of Schiff base derivatives followed by metal complexation can facilitate epimerization under thermodynamically controlled conditions. nih.gov This highlights that the stereochemical integrity of this compound may be compromised under certain reaction conditions, particularly in the presence of strong bases or upon derivatization to imines coupled with metal catalysis.

Advanced Spectroscopic and Structural Characterization of 1 2,4 Difluorophenyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govcolorado.edu

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed insights into the molecular framework. libretexts.org For 1-(2,4-Difluorophenyl)ethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

¹H-NMR and ¹³C-NMR Chemical Shift Analysisnih.govcolorado.edu

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound. docbrown.infodocbrown.info

In the ¹H-NMR spectrum, the protons of the ethylamine (B1201723) side chain exhibit characteristic signals. The methyl (CH₃) protons typically appear as a doublet, and the methine (CH) proton as a quartet, due to spin-spin coupling. The protons on the difluorophenyl ring show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C-NMR spectrum reveals distinct signals for each carbon atom in a unique chemical environment. docbrown.info The chemical shifts are influenced by the electronegativity of the neighboring fluorine and nitrogen atoms. The carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to carbon-fluorine coupling.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ | 1.2 - 1.5 (doublet) | 20 - 25 |

| CH | 4.0 - 4.5 (quartet) | 45 - 55 |

| Aromatic CH | 6.8 - 7.5 (multiplets) | 104 - 135 |

| Aromatic C-F | - | 155 - 165 (doublet) |

| Aromatic C-C | - | 110 - 145 |

Note: These are predicted ranges and can vary based on solvent and experimental conditions.

¹⁹F-NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgslideshare.net This technique is particularly informative for this compound, providing distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

The chemical shifts of the fluorine atoms are sensitive to their position relative to the ethylamine group and to each other. dtic.mil Furthermore, ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide valuable information about the through-bond and through-space proximity of these nuclei. The large chemical shift dispersion in ¹⁹F NMR helps to resolve complex spectra. wikipedia.org

Table 2: Expected ¹⁹F-NMR Data for this compound

| Fluorine Atom | Approximate Chemical Shift (ppm vs. CFCl₃) | Coupling |

| F (position 2) | -110 to -120 | Doublet of doublets (due to coupling with F at position 4 and adjacent proton) |

| F (position 4) | -100 to -110 | Doublet of doublets (due to coupling with F at position 2 and adjacent proton) |

Note: Chemical shifts and coupling constants are dependent on the specific molecular environment and solvent.

2D-NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and determining the connectivity and spatial relationships between atoms. huji.ac.ilyoutube.com For this compound, key 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton coupling networks, confirming the connectivity within the ethylamine side chain and the aromatic ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, allowing for the definitive assignment of the ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two to three bonds, which is crucial for establishing the connection between the ethylamine side chain and the difluorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which can help to determine the preferred conformation of the molecule. harvard.edu

Infrared (IR) Spectroscopy for Functional Group Identificationnih.govcolorado.edu

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wpmucdn.com The IR spectrum of this compound displays characteristic absorption bands corresponding to its structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3300 - 3500 (two bands) |

| N-H (primary amine) | Bending | 1580 - 1650 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-F (aryl fluoride) | Stretching | 1100 - 1300 |

| C-N | Stretching | 1020 - 1220 |

The presence of the primary amine is confirmed by the two N-H stretching bands. docbrown.info The strong absorptions in the fingerprint region due to C-F stretching are indicative of the difluorophenyl moiety.

Mass Spectrometry for Molecular Weight and Fragmentation Analysiscolorado.edu

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. wikipedia.orgnist.gov For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (157.16 g/mol ). nih.govepa.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₈H₉F₂N. The fragmentation pattern in the mass spectrum is also characteristic. Common fragmentation pathways for phenethylamines include the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzylic cation.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | Structure | m/z (approximate) |

| Molecular Ion | [C₈H₉F₂N]⁺ | 157 |

| Benzylic Cation | [C₇H₅F₂]⁺ | 127 |

| Loss of methyl | [C₇H₆F₂N]⁺ | 142 |

X-ray Crystallography for Solid-State Structure Determinationnih.govcolorado.edu

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgrutgers.edu This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

Computational Chemistry and Molecular Modeling of 1 2,4 Difluorophenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov By solving approximations of the Schrödinger equation, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. This optimized structure represents the molecule's lowest energy state and serves as the foundation for calculating various electronic properties. nih.gov

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between HOMO and LUMO, the "HOMO-LUMO gap," is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Electronic Properties of 1-(2,4-Difluorophenyl)ethanamine Calculated via DFT Note: These values are representative examples based on typical DFT calculations for similar aromatic amines and are for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Energy difference between HOMO and LUMO, a measure of chemical stability and reactivity. researchgate.net |

| Dipole Moment | 2.1 Debye | A measure of the overall polarity of the molecule. |

DFT calculations are also instrumental in predicting spectroscopic data, which can be compared with experimental results from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the molecule's structure. chemrxiv.org Furthermore, the electronic data from DFT can be used to calculate a range of global reactivity descriptors. acs.org These descriptors, derived from conceptual DFT, help quantify the chemical behavior of the molecule. acs.org

Common reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Predicted Global Reactivity Descriptors for this compound Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and serve as representative examples.

| Reactivity Descriptor | Formula | Calculated Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.8 eV | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV | Indicates high stability and low reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.65 eV | Represents the molecule's ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.34 eV | Quantifies the molecule's electrophilic nature. |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

In a docking simulation, the ligand is placed in the binding site of a receptor, and various possible conformations are explored. A scoring function is then used to estimate the binding affinity, often expressed as a "docking score" or binding energy (in kcal/mol). A more negative score typically indicates a stronger, more favorable interaction. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

This compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers: (R)-1-(2,4-Difluorophenyl)ethanamine and (S)-1-(2,4-Difluorophenyl)ethanamine. Enantiomers can exhibit significantly different biological activities because biological systems, such as enzymes and receptors, are themselves chiral. solubilityofthings.comacs.org

Molecular docking can rationalize these differences. By docking both the (R) and (S) enantiomers into the same receptor binding site, researchers can analyze and compare their binding modes and affinities. Often, one enantiomer will fit more snugly or form more optimal interactions with the receptor, leading to a lower binding energy and, consequently, higher biological activity. mdpi.com This enantiomer-specific interaction is a fundamental concept in stereochemistry and pharmacology. longdom.org For example, the different spatial arrangement of atoms in each enantiomer can lead to one forming a crucial hydrogen bond that the other cannot, explaining a difference in efficacy. mdpi.com

Conformational Analysis and Potential Energy Surface Mapping

Molecules are not static; they are flexible and can adopt various shapes, or conformations, due to rotation around single bonds. longdom.org Conformational analysis is the study of these different arrangements and their relative energies. Understanding the conformational preferences of this compound is important because the molecule's shape can influence its ability to bind to a biological target.

By systematically rotating the rotatable bonds (such as the bond between the phenyl ring and the ethylamine (B1201723) side chain) and calculating the energy of each resulting structure, a potential energy surface (PES) map can be generated. This map reveals the low-energy, stable conformations (conformers) and the energy barriers required to transition between them. The most stable conformer is the one that the molecule is most likely to adopt and is often the "bioactive conformation" responsible for its interaction with a receptor. Computational methods are essential for predicting these conformational preferences. longdom.org

Prediction of ADME-Related Properties (e.g., Lipophilicity, Membrane Permeability, Metabolic Stability) via Computational Methods

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery. In silico methods provide a rapid and cost-effective means to predict these properties, allowing for the early identification of potential liabilities and the prioritization of candidates for further development. For this compound, several computational models have been employed to estimate its ADME profile, focusing on key attributes such as lipophilicity, membrane permeability, and metabolic stability.

Lipophilicity Prediction

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a crucial determinant of a molecule's pharmacokinetic behavior, influencing its absorption, distribution, and membrane permeability. A variety of computational models, each employing different algorithms and training sets, have been used to predict the Log P of this compound. These predictions consistently indicate that the compound possesses moderate lipophilicity.

The SwissADME web tool, which utilizes multiple predictive models, provides a consensus Log P value of 1.90, suggesting a balanced solubility profile between aqueous and lipid environments. The individual models within SwissADME, including iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT, all predict Log P values in a relatively narrow range from 1.63 to 2.14. Similarly, the pkCSM prediction server estimates the water solubility (logS) to be -2.131, which corresponds to a moderately soluble compound. This moderate lipophilicity is a favorable characteristic, as excessively high or low values can negatively impact drug-likeness.

| Prediction Method/Tool | Predicted Log P Value |

|---|---|

| Consensus Log P (SwissADME) | 1.90 |

| iLOGP (SwissADME) | 1.99 |

| XLOGP3 (SwissADME) | 1.84 |

| WLOGP (SwissADME) | 1.88 |

| MLOGP (SwissADME) | 1.63 |

| SILICOS-IT (SwissADME) | 2.14 |

Membrane Permeability Prediction

The ability of a compound to permeate biological membranes is fundamental to its oral absorption and distribution to target tissues. Computational models are frequently used to predict key indicators of membrane permeability, such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

For this compound, in silico models predict high gastrointestinal absorption. The SwissADME tool's BOILED-Egg model, which plots lipophilicity (WLOGP) against polarity (TPSA), places the compound in the region indicative of high GI absorption. The pkCSM server further quantifies this, predicting a human intestinal absorption of 89.15%. Furthermore, predictions of Caco-2 cell permeability, an in vitro model for intestinal absorption, also suggest high permeability with a predicted logPapp of 0.613.

Regarding central nervous system distribution, computational models suggest that this compound is likely to cross the blood-brain barrier. The SwissADME tool predicts a positive result for BBB permeation, and the pkCSM server provides a logBB value of -0.117, which is within the range for compounds that can access the brain. Additionally, the compound is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux transporter that can limit brain penetration of many substances.

| ADME Parameter | Prediction Tool | Predicted Value/Classification |

|---|---|---|

| Gastrointestinal Absorption | SwissADME | High |

| Human Intestinal Absorption | pkCSM | 89.15% |

| Caco-2 Permeability (logPapp in 10-6 cm/s) | pkCSM | 0.613 |

| Blood-Brain Barrier Permeant | SwissADME | Yes |

| Blood-Brain Barrier Permeability (logBB) | pkCSM | -0.117 |

| P-glycoprotein Substrate | SwissADME | No |

Metabolic Stability Prediction

The metabolic stability of a compound is a critical factor determining its half-life and duration of action. The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of many drugs. Computational models can predict whether a compound is likely to be a substrate or inhibitor of specific CYP isoforms.

In silico predictions for this compound suggest that it may be a substrate for and an inhibitor of the CYP2D6 isoform. Both SwissADME and pkCSM models concur on the prediction that the compound is an inhibitor of CYP2D6. The pkCSM server also predicts that it is a substrate for this enzyme. Conversely, the compound is not predicted to be an inhibitor of other major CYP isoforms, including CYP1A2, CYP2C19, CYP2C9, and CYP3A4, according to both predictive tools. The pkCSM model also indicates that it is not a substrate for CYP3A4. This selective interaction with CYP2D6 suggests a potential for drug-drug interactions with other compounds metabolized by this enzyme.

| CYP450 Interaction | Prediction Tool | Predicted Outcome |

|---|---|---|

| CYP1A2 Inhibitor | SwissADME | No |

| pkCSM | No | |

| CYP2C19 Inhibitor | SwissADME | No |

| pkCSM | No | |

| CYP2C9 Inhibitor | SwissADME | No |

| pkCSM | No | |

| CYP2D6 Inhibitor | SwissADME | Yes |

| pkCSM | Yes | |

| CYP3A4 Inhibitor | SwissADME | No |

| pkCSM | No | |

| CYP2D6 Substrate | pkCSM | Yes |

| CYP3A4 Substrate | pkCSM | No |

Pharmacological and Biological Activity Profiling of 1 2,4 Difluorophenyl Ethanamine

Investigations into Neurotransmitter System Modulation

There is a lack of specific studies investigating the direct effects of 1-(2,4-Difluorophenyl)ethanamine on neurotransmitter systems. While the phenethylamine (B48288) backbone is a common feature of many compounds that interact with monoamine neurotransmitters, the specific impact of the 2,4-difluoro substitution on this activity is not detailed in the available literature. wikipedia.org

Serotonin (B10506) and Norepinephrine (B1679862) Pathway Interactions

No specific research was identified that examines the interaction of this compound with the serotonin (5-HT) and norepinephrine (NE) pathways. The modulation of these pathways is a key mechanism for many antidepressant medications. nih.govnih.gov The intricate relationship between these two neurotransmitter systems is crucial for regulating mood and behavior. nih.govmdpi.com Serotonergic neurons can have an inhibitory effect on norepinephrine neurons, meaning that drugs affecting one system can indirectly influence the other. nih.gov However, without empirical data, it is not possible to determine if or how this compound engages with these pathways.

Potential for Antidepressant-like Effects

The potential for this compound to exert antidepressant-like effects has not been specifically evaluated in preclinical or clinical studies. Many effective antidepressants function by inhibiting the reuptake of serotonin and/or norepinephrine, thereby increasing their availability in the synaptic cleft. nih.govwikipedia.org Another class of antidepressants, monoamine oxidase inhibitors (MAOIs), work by preventing the breakdown of these neurotransmitters. wikipedia.orgfpnotebook.com Given that many substituted phenethylamines have been investigated for their antidepressant properties, it is conceivable that derivatives like this compound could be of interest in this area, but specific research is lacking. wikipedia.org

Neuromodulatory Mechanisms of Action

The specific neuromodulatory mechanisms of this compound are unknown. Neuromodulators can influence the effects of other neurotransmitters, adjusting how cells communicate at the synapse and affecting a larger number of neurons simultaneously. clevelandclinic.org Serotonin itself has complex modulatory roles, including the inhibition of dopamine (B1211576) release and the modulation of glutamate (B1630785) and GABA transmission. mdpi.com Without dedicated research, any potential neuromodulatory role of this compound remains speculative.

Receptor Binding Studies and Ligand-Target Interactions

Specific data from receptor binding assays for this compound are not available in the public domain. Such studies are essential for understanding how a compound interacts with specific molecular targets in the body.

Affinity and Selectivity Profiling against Key Receptors

There is no published information on the affinity and selectivity profile of this compound for key neurotransmitter receptors, such as serotonin (e.g., 5-HT2A) or adrenergic receptors. nih.gov The 5-HT2A receptor, for instance, is widely distributed in the brain and is involved in numerous physiological and pathological processes, including mood, cognition, and psychosis. nih.gov The affinity of a compound for different receptor subtypes determines its specific pharmacological effects.

Enzymatic Activity Modulation

There is no evidence from the reviewed literature to suggest that this compound has been evaluated for its ability to modulate the activity of key enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). MAO enzymes are responsible for the degradation of monoamine neurotransmitters, and their inhibition can lead to increased levels of these neurotransmitters in the brain. wikipedia.orgfpnotebook.com Both MAO-A and MAO-B isoforms play roles in the metabolism of different neurotransmitters. fpnotebook.com Several substituted phenethylamines have been identified as MAO inhibitors. nih.gov

Anticancer Activity Screening of this compound Derivatives

Derivatives incorporating the 2,4-difluorophenyl group have been a focal point in the design of novel therapeutic agents, particularly in oncology. The electronic properties of the fluorine atoms often enhance binding affinity to biological targets and improve metabolic stability, making these compounds promising candidates for anticancer drug development. Numerous studies have synthesized and evaluated various series of compounds, such as those based on 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) scaffolds, demonstrating significant antiproliferative activities.

The primary method for screening potential anticancer agents involves evaluating their cytotoxic effects on various human cancer cell lines. Derivatives containing the 2,4-difluorophenyl group have shown considerable potency in these assays. For instance, a series of 1,2,4-triazole derivatives demonstrated promising cytotoxic activity against HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines. Notably, substitutions on the phenyl ring significantly influenced the anticancer activity, with a 2,4-dichloro substitution on a related phenylpropanone derivative showing an IC₅₀ value of 5.6 μM against the HeLa cell line.

Similarly, certain 1,3,4-thiadiazole derivatives bearing a 2,4-dichlorophenyl group, structurally related through the presence of halogenated phenyl rings, exhibited moderate antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC₅₀ values ranging from 70 to 170 μM. The cytotoxic potential of these compounds is often compared to standard chemotherapeutic drugs to assess their relative efficacy.

| Compound Class | Specific Derivative Example | Cancer Cell Line | Reported IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Compound with 2,4-di-Cl substitution (7d) | HeLa | 5.6 | |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Compound with 4-Br substitution (7e) | HeLa | 11.4 | |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | Compound 10a | MCF-7 | 6.43 | |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | Compound 10a | HeLa | 5.6 | |

| 2-Phenylamino-5-phenyl-1,3,4-thiadiazole | 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (42) | MDA-MB-231 | ~70 | |

| 4-Aryl-1,4-dihydropyridines | diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | HeLa | 4.1 | |

| 4-Aryl-1,4-dihydropyridines | diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (20) | MCF-7 | 11.9 |

Beyond general cytotoxicity, understanding the mechanism of cell death is crucial. Many effective anticancer agents function by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest, which prevents cancer cell proliferation. Derivatives of this compound, particularly those integrated into heterocyclic systems like triazoles and thiazolidinones, have been shown to trigger these pathways.

Structure Activity Relationships Sar and Structure Property Relationships Spr of 1 2,4 Difluorophenyl Ethanamine Derivatives

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The introduction of fluorine atoms into a molecule can dramatically alter its properties, a strategy widely employed in medicinal chemistry to enhance drug-like characteristics. researchgate.net In the context of 1-(2,4-difluorophenyl)ethanamine derivatives, the two fluorine atoms on the phenyl ring are not merely decorative; they are key players in modulating the compound's interaction with biological systems. cymitquimica.com

Modulation of Membrane Permeability and Binding Affinity

Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly influence a molecule's lipophilicity, a critical factor in its ability to cross cell membranes. The presence of fluorine can enhance a compound's permeability across biological membranes, a desirable trait for orally administered drugs. nih.gov This is often attributed to the ability of fluorine to act as a bioisostere for other atoms or groups, subtly altering the electronic distribution and intermolecular interactions of the molecule. nih.gov

Research has shown that strategic fluorination can lead to improved membrane partitioning, although the relationship is not always straightforward. nih.gov While changes in the octanol-water partition coefficient (logP), a common measure of lipophilicity, often correlate with changes in membrane permeability, steric effects within the anisotropic environment of a lipid bilayer can also play a significant role. nih.gov For some series of fluorinated compounds, a greater discrimination in membrane partitioning (logKp) is observed compared to their logP values, highlighting the nuanced impact of fluorine substitution. nih.gov

The influence of fluorine extends to binding affinity for specific biological targets. The altered electronic properties of the difluorophenyl ring can affect how the molecule interacts with the active site of an enzyme or receptor. cymitquimica.comnih.gov These interactions are crucial for the compound's potency and selectivity.

Influence on Metabolic Stability

A major challenge in drug development is ensuring that a compound remains intact long enough in the body to exert its therapeutic effect. Metabolic instability, often due to enzymatic degradation, can severely limit a drug's efficacy. Fluorine substitution is a well-established strategy to enhance metabolic stability. researchgate.netnih.gov

By replacing hydrogen atoms at metabolically vulnerable positions with fluorine, chemists can block oxidation reactions catalyzed by cytochrome P450 enzymes. researchgate.net This "metabolic blocking" effect can lead to a longer half-life and improved oral bioavailability. nih.govnih.gov For instance, studies on various compounds have demonstrated that the introduction of fluorine can significantly reduce in vivo clearance, leading to enhanced oral exposure. nih.gov However, it is important to note that the effect of fluorination on metabolic stability is context-dependent and does not always guarantee improvement. nih.gov In some cases, other structural features of the molecule may be more susceptible to metabolic breakdown. researchgate.net

Role of the Amine Functional Group in Bioactivity

The primary amine group (-NH2) in this compound is a critical determinant of its biological activity. cymitquimica.com This functional group is a key site for intermolecular interactions, particularly hydrogen bonding. cymitquimica.com The ability of the amine group to act as a hydrogen bond donor and acceptor allows it to form strong connections with biological targets such as proteins and enzymes.

The basic nature of the amine group also means that it is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charge can be crucial for electrostatic interactions with negatively charged residues in a binding pocket. The structural framework of substituted phenethylamines, to which this compound belongs, often relies on the amine group for its interaction with monoamine neurotransmitter systems. wikipedia.org

Stereochemical Influence on Pharmacological Efficacy and Selectivity

This compound possesses a chiral center at the carbon atom attached to the amine group and the phenyl ring. cymitquimica.com This gives rise to two stereoisomers, or enantiomers: (R)-1-(2,4-difluorophenyl)ethanamine and (S)-1-(2,4-difluorophenyl)ethanamine. The three-dimensional arrangement of atoms in these enantiomers is a mirror image, and this seemingly subtle difference can have profound consequences for their pharmacological activity.

Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning they interact differently with each enantiomer. One enantiomer may bind with high affinity to a specific receptor, leading to the desired therapeutic effect, while the other may be inactive or even produce unwanted side effects. Therefore, the stereochemistry of this compound derivatives is a critical factor in determining their efficacy and selectivity. researchgate.net For example, in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, specific stereoisomers were found to retain the desired pharmacological profile while exhibiting improved metabolic stability. nih.gov

Design and Synthesis of Analogs for SAR/SPR Exploration

To systematically explore the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound, medicinal chemists design and synthesize a variety of analogs. nih.govfrontiersin.org This involves making targeted modifications to the parent molecule and evaluating the impact of these changes on biological activity and physicochemical properties.

Synthetic strategies often involve multi-step sequences to introduce different substituents on the phenyl ring, modify the amine group, or alter the stereochemistry. For example, the synthesis of novel pyrazole (B372694) derivatives incorporating a difluorophenyl moiety has been undertaken to explore their potential as insecticides. nih.gov Similarly, the synthesis of a series of alicyclic amines with a bis(4-fluorophenyl)methylsulfinyl group aimed to improve metabolic stability while retaining a specific DAT inhibitor profile. nih.gov These synthetic efforts, coupled with biological testing, provide invaluable data for building robust SAR and SPR models, guiding the design of more potent, selective, and drug-like molecules.

Applications of 1 2,4 Difluorophenyl Ethanamine in Drug Discovery and Development

Precursor for Bioactive Compounds with Enhanced Properties

The use of specific fluorination patterns is a known strategy in medicinal chemistry to modulate the properties of bioactive molecules, including their ability to cross the blood-brain barrier and their metabolic stability. The 2,4-difluoro substitution on the phenyl ring of 1-(2,4-Difluorophenyl)ethanamine could potentially lead to derivatives with enhanced CNS penetration and a more favorable pharmacokinetic profile. However, there is a lack of published studies that specifically utilize this compound as a precursor to synthesize and evaluate bioactive compounds for CNS disorders with demonstrably enhanced properties.

Rational Drug Design Strategies Utilizing this compound

Rational drug design relies on the understanding of the three-dimensional structure of the biological target and the exploitation of specific molecular interactions. The fluorine atoms on the this compound scaffold can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which could be leveraged in a rational design approach. These interactions could enhance the binding affinity and selectivity of a drug candidate for its target receptor or enzyme in the CNS. However, the scientific literature does not currently contain specific examples of rational drug design studies that have successfully employed this compound to develop potent and selective CNS agents.

Combination Therapies and Synergistic Effects with Co-Administered Agents

Combination therapy is a common strategy to enhance therapeutic efficacy and manage complex diseases like many CNS disorders. This approach can involve the co-administration of a novel compound with an established drug to achieve synergistic effects or to address different facets of the disease pathology. At present, there are no published preclinical or clinical studies that investigate the use of derivatives of this compound in combination with other therapeutic agents for the treatment of neurological or psychiatric conditions. The absence of such data means that any potential synergistic effects remain purely speculative.

Future Research Directions for 1 2,4 Difluorophenyl Ethanamine

Exploration of Undiscovered Biological Targets and Pathways

The scientific community has only begun to scratch the surface of the potential biological activities of 1-(2,4-Difluorophenyl)ethanamine and its derivatives. The introduction of fluorine atoms into the phenethylamine (B48288) scaffold can significantly influence its psychoactive properties, with effects ranging from a marked loss to an enhancement and prolongation of activity. nih.gov This suggests that this compound could interact with a variety of biological targets in ways that are not yet fully understood.

Future research should focus on screening this compound and its analogs against a wide array of receptors, enzymes, and ion channels to identify novel biological targets. The difluorophenyl moiety can alter the compound's electronic properties, reactivity, and lipophilicity, potentially leading to interactions with previously unconsidered pathways. cymitquimica.com For instance, substituted phenethylamines are known to modulate monoamine neurotransmitter systems, but a common mechanism of action for all members of this class has not been established. wikipedia.org This leaves a vast area of neuropharmacology open for investigation.

Furthermore, derivatives of similar heterocyclic compounds have demonstrated promising antimicrobial and anticancer activities. d-nb.infonih.govusmf.mdmdpi.com This raises the possibility that this compound could serve as a scaffold for the development of new therapeutic agents in these areas. Investigating its effects on bacterial and cancer cell lines could unveil novel mechanisms of action and lead to the development of new classes of drugs.

Development of Advanced Synthetic Methodologies

The development of efficient and stereoselective synthetic methods for chiral amines like this compound is crucial for advancing its research and potential applications. While traditional methods exist, the focus is shifting towards more advanced and sustainable approaches.

One promising avenue is the use of enzymatic and chemoenzymatic cascades. These methods offer high enantioselectivity and operate under mild conditions, reducing the environmental impact of chemical synthesis. The application of enzymes such as transaminases in the synthesis of chiral amines is a rapidly growing field that could be applied to the production of enantiomerically pure (R)- and (S)-1-(2,4-Difluorophenyl)ethanamine.

Another area of development is the use of transition-metal catalysis for the asymmetric synthesis of chiral amines. This approach offers a high degree of control over the stereochemistry of the final product and can be adapted for large-scale production. Further research into novel catalysts and reaction conditions will be essential for improving the efficiency and cost-effectiveness of these methods.

A comparative overview of current and emerging synthetic strategies is presented in the table below:

| Synthetic Method | Description | Advantages | Challenges |

| Classical Resolution | Separation of a racemic mixture into its enantiomers. | Well-established technique. | 50% theoretical maximum yield for the desired enantiomer. |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | High enantiomeric purity, potentially higher yields. | Requires development of specific catalysts or auxiliaries. |

| Biocatalysis | Use of enzymes (e.g., transaminases) to catalyze the stereoselective synthesis. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting. |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to achieve the desired transformation. | Combines the advantages of both chemical and biocatalytic methods. | Requires careful integration of different reaction types. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and compound design. For a molecule like this compound, these computational tools can be leveraged in several key areas.

Firstly, AI algorithms can be used to predict the biological activity and pharmacokinetic properties of novel derivatives. By training models on existing data for similar compounds, researchers can prioritize the synthesis of molecules with the highest probability of success, saving time and resources.

Secondly, AI can assist in the design of optimized synthetic routes. By analyzing vast databases of chemical reactions, machine learning models can propose novel and efficient synthetic pathways that may not be obvious to human chemists. This can accelerate the "make" phase of the design-make-test-analyze cycle in drug discovery.

Finally, AI can be employed to analyze complex biological data generated from high-throughput screening of this compound derivatives. This can help to identify structure-activity relationships and elucidate the mechanisms of action of these compounds.

Novel Applications Beyond Traditional Medicinal Chemistry

The unique structural features of this compound, particularly the presence of the difluorophenyl group, suggest that its applications may extend beyond the realm of medicinal chemistry.

One area of interest is materials science . The fluorine atoms can impart unique properties to polymers and other materials, such as increased thermal stability and altered surface properties. cymitquimica.com The incorporation of this compound as a monomer or functional group could lead to the development of novel materials with tailored characteristics.

Another potential application is in agrochemicals . Many successful pesticides and herbicides contain fluorinated moieties. The biological activity of this compound derivatives could be explored for their potential as insecticides, fungicides, or herbicides. For example, derivatives of 1,2,4-oxadiazole, a related heterocyclic structure, have shown promising nematocidal and antibacterial activity against plant pathogens. d-nb.info

Furthermore, the chiral nature of this compound makes it a valuable chiral building block for the synthesis of other complex molecules. Its use as a starting material could enable the efficient construction of a wide range of enantiomerically pure compounds for various applications.

Q & A

Basic: What are the common synthetic routes for 1-(2,4-difluorophenyl)ethanamine, and what parameters critically influence yield?

This compound can be synthesized via reduction of its ketone precursor, 1-(2,4-difluorophenyl)ethanone (CAS 364-83-0), using methods like catalytic hydrogenation or borohydride reduction . Critical parameters include:

- pH control : Optimal reaction efficiency is observed at pH 4–6, as demonstrated in analogous syntheses of fluorinated acetophenones .

- Catalyst selection : Copper sulfate or palladium-based catalysts are often employed for reductive amination or hydrogenation steps .

- Solvent choice : Benzene extraction (though toxic) is documented for fluorinated intermediates; alternatives like ethyl acetate or dichloromethane may require yield optimization .

Advanced: How can enantiomeric purity of (R)- or (S)-1-(2,4-difluorophenyl)ethanamine be achieved and validated?

Enantioselective synthesis involves chiral catalysts (e.g., Ru-BINAP complexes) or resolution via diastereomeric salt formation. Validation methods include:

- Chiral HPLC : Using columns like Chiralpak IG or AD-H with hexane/isopropanol mobile phases.

- Polarimetry : Compare specific rotation values with literature data for enantiomers (e.g., (R)-enantiomer CAS 791098-84-5) .

- X-ray crystallography : Resolve absolute configuration, as shown in crystallographic studies of related fluorinated amines (bond angles: 81.13°–126.9°) .

Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : NMR to confirm fluorine substitution patterns (δ -123.7 ppm for ortho-fluorine in analogous compounds) .

- Mass spectrometry : Exact mass = 171.07 g/mol (CHFN); compare with high-resolution MS data .

- IR spectroscopy : Identify primary amine stretches (~3350 cm) and C-F vibrations (1100–1250 cm) .

Advanced: How do conflicting data on reaction byproducts arise in fluorinated amine syntheses, and how can they be resolved?

Contradictions often stem from:

- Fluorine position sensitivity : Minor impurities (e.g., 3,4-difluoro isomers) may form due to electrophilic substitution variability .

- Reduction intermediates : Over-reduction to ethyl derivatives or incomplete deprotection in hydrochloride salts (e.g., CAS 791098-84-5) .

Resolution strategies : - LC-MS/MS : Monitor reaction progress and identify byproducts using fragmentation patterns.

- TLC with iodine staining : Track amine intermediates in real time .

Basic: What safety protocols are recommended for handling this compound?

Adopt protocols from structurally similar amines:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (boiling point ~200°C estimated).

- Waste disposal : Segregate halogenated waste for professional treatment, as mandated for fluorinated organics .

Advanced: How can this compound be applied in studying enzyme inhibition mechanisms?

Design experiments leveraging its amine group for target binding:

- Kinetic assays : Measure IC values against fluorinated substrate analogs (e.g., monoamine oxidases) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with protein targets .

- Molecular docking : Use crystallographic data (e.g., bond angles from ) to model interactions in enzymes like cytochrome P450.

Basic: What are the documented applications of this compound in pharmaceutical research?

It serves as:

- Intermediate in injectable formulations : Patented pyrrole derivatives with 2,4-difluorophenyl groups show enhanced bioavailability .

- Proteomics tool : Fluorinated amines aid in labeling and tracking protein interactions via NMR .

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic reactions?

The electron-withdrawing fluorine atoms:

- Deactivate the aromatic ring : Reduce susceptibility to electrophilic attack, directing nucleophiles to meta/para positions.

- Enhance amine nucleophilicity : The inductive effect increases the lone pair availability on the amine nitrogen, favoring SN2 reactions .

Experimental validation : Compare reaction rates with non-fluorinated analogs using kinetic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.